(4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
4-(2-Bromobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromobenzylidene group and a nitrophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one typically involves the condensation of 2-bromobenzaldehyde with 4-nitrophenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the resulting intermediate is then cyclized to form the oxazole ring. The overall reaction can be summarized as follows:
Condensation Reaction: 2-bromobenzaldehyde + 4-nitrophenylacetic acid → intermediate
Cyclization Reaction: intermediate + POCl3 → 4-(2-Bromobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This could include the use of alternative solvents, catalysts, and reaction temperatures to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the nitro group to an amino group.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions
Reduction: NaBH4, LiAlH4, ethanol or ether as solvents
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF)
Major Products Formed
Oxidation: Oxazole derivatives with carboxylic acid or ketone groups
Reduction: Amino-substituted oxazole derivatives
Substitution: Benzylidene derivatives with various substituents
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s bioactivity may be attributed to its ability to interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one
- 4-(2-Fluorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one
- 4-(2-Methylbenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one
Uniqueness
4-(2-Bromobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s bioactivity and material properties compared to its analogs with different substituents.
Properties
Molecular Formula |
C16H9BrN2O4 |
---|---|
Molecular Weight |
373.16 g/mol |
IUPAC Name |
(4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9BrN2O4/c17-13-4-2-1-3-11(13)9-14-16(20)23-15(18-14)10-5-7-12(8-6-10)19(21)22/h1-9H/b14-9- |
InChI Key |
IRFULUNKYQVXLW-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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